molecular formula C8H6O4 B037524 Terephthalic-carboxy-13C2 acid CAS No. 121191-53-5

Terephthalic-carboxy-13C2 acid

Cat. No. B037524
M. Wt: 168.12 g/mol
InChI Key: KKEYFWRCBNTPAC-BFGUONQLSA-N
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Description

Synthesis Analysis

Terephthalic acid can be synthesized through several methods, including the oxidation of p-xylene and the thermal hydrolysis of p-dicyanobenzene. A crystalline modification of terephthalic acid, obtained by heating its commercially available form at 250°C or directly through thermal hydrolysis of p-dicyanobenzene, crystallizes in a monoclinic system. This modification demonstrates the versatility of terephthalic acid's synthesis pathways (Śledź, Janczak, & Kubiak, 2001).

Molecular Structure Analysis

The molecular structure of terephthalic acid is characterized by two carboxyl groups that are coplanar with the phenyl ring. In crystals, terephthalic acid molecules are linked through hydrogen bonds in the carboxyl groups into infinite chains, highlighting the compound's potential for forming structured materials. This structural arrangement facilitates its application in various domains, including polymer synthesis (Śledź, Janczak, & Kubiak, 2001).

Chemical Reactions and Properties

Terephthalic acid's reactivity, particularly its ability to form coordination polymers, is notable. For instance, 2-(2-carboxyphenoxy)terephthalic acid has been used as a building block for a variety of coordination compounds, demonstrating its versatility in crystal engineering and potential in creating materials with diverse structural features and applications (Gu et al., 2017).

Physical Properties Analysis

The analysis of terephthalic acid's physical properties, such as its crystalline forms and the hydrogen-bonding patterns it forms, provides insight into its behavior in various conditions and applications. For example, the co-crystal structure of terephthalic acid with 2-amino-4,6-dimethylpyrimidine exhibits specific hydrogen-bonding patterns, contributing to our understanding of its supramolecular chemistry (Devi & Muthiah, 2007).

Scientific Research Applications

Treatment and Recycling Technologies

Wastewater Treatment

Research has highlighted the challenges associated with treating wastewater containing terephthalic acid due to its contribution to chemical oxygen demand (COD). Advanced oxidation processes have been identified as effective for degrading major pollutants in purified terephthalic acid (PTA) wastewater, including TA itself (Garg & Prasad, 2017).

Chemical Recycling of PET

The chemical recycling of polyethylene terephthalate (PET) has been explored, with processes such as hydrolysis and glycolysis being used to recover pure terephthalic acid. These methods facilitate the repolymerization of TA into new PET, demonstrating a circular approach to polymer use and reducing reliance on fossil fuels (Karayannidis & Achilias, 2007).

Bio-based Polymers

Development of FDCA-based Polyesters

Terephthalic acid serves as a precursor for the synthesis of various polyesters. Research into bio-based alternatives has identified 2,5-Furandicarboxylic acid (FDCA) as a potential sustainable substitute for TA in the production of alipharomatic polyesters. This substitution is significant for the development of bio-based plastics, offering a more sustainable and environmentally friendly option (Zhang et al., 2020).

Environmental Impact Assessment

Life Cycle Assessment (LCA) of PET Packaging

LCA studies have been conducted to assess the environmental impact of PET packaging, which is primarily made from terephthalic acid. These assessments compare the environmental footprints of PET recycling and its alternatives, such as incineration and landfilling. The findings suggest the need for more comprehensive LCAs to fully understand the environmental benefits and trade-offs of using PET and its recycling processes (Gomes, Visconte, & Pacheco, 2019).

Safety And Hazards

The safety data sheet for Terephthalic-carboxy-13C2 acid indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

Future Directions

Research is being conducted to develop more sustainable methods for producing terephthalic acid, from which Terephthalic-carboxy-13C2 acid is derived . These methods include using renewable resources or bio-based methods, such as producing terephthalic acid from biomass resources like lignocellulosic waste or glucose . Another approach being studied is the direct production of terephthalic acid through bacterial fermentation .

properties

IUPAC Name

terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEYFWRCBNTPAC-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583983
Record name Benzene-1,4-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terephthalic acid-2,2'-13C2

CAS RN

121191-53-5
Record name Benzene-1,4-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121191-53-5
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